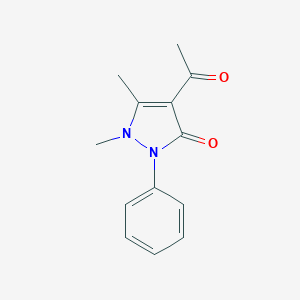

4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-acetyl-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17)15(14(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLESVVIVRNVEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355697 | |

| Record name | 4-Acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-67-0 | |

| Record name | 4-Acetyl-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in recent years for its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 230.26 g/mol. It features a pyrazolone ring and an acetyl group that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Pyrazolone derivatives are increasingly recognized for their anticancer properties. A review noted that compounds within this class show inhibitory activity against several cancer-related targets such as BRAF(V600E) and EGFR . Although direct studies on this compound are sparse, the compound's structural characteristics may allow it to exert similar effects.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolone derivatives is well-documented. For instance, studies have shown that compounds like aminopyrine (a related pyrazolone) possess anti-inflammatory properties . Given the structural similarities, this compound may also exhibit similar bioactivity.

Case Studies

- Study on Antitumor Activity : A series of pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited synergistic effects when combined with doxorubicin, enhancing their anticancer efficacy .

- Antifungal Testing : Another study evaluated the antifungal activity of various pyrazole derivatives against five phytopathogenic fungi. While specific results for this compound were not detailed, the overall findings support the potential for this compound to possess antifungal activity similar to other derivatives tested .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrazolone compounds is crucial for developing new therapeutic agents. The presence of specific functional groups such as acetyl and phenyl moieties in this compound likely influences its biological activity by modulating interactions with biological targets.

| Structural Feature | Potential Influence on Activity |

|---|---|

| Acetyl Group | May enhance lipophilicity and bioavailability |

| Dimethyl Substituents | Could affect steric hindrance and receptor binding |

| Phenyl Ring | Provides aromatic stability and potential π-stacking interactions |

Comparison with Similar Compounds

Key Properties :

- IUPAC Name : 4-Acetyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- SMILES : CC1=C(C(=O)N(N1C2=CC=CC=C2)C)OC

- InChIKey : PLESVVIVRNVEQP-UHFFFAOYSA-N

This compound is widely studied for its analgesic properties and serves as a scaffold for developing antimicrobial, anti-inflammatory, and chemosensing agents .

Comparison with Similar Pyrazolone Derivatives

Pyrazolone derivatives exhibit diverse bioactivities depending on substituents at positions 1, 2, 4, and 3. Below is a systematic comparison of 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Structural and Electronic Effects

- Acetyl vs. Chloroacetyl : The substitution of acetyl with chloroacetyl (as in 4-(chloroacetyl)-1,5-dimethyl-2-phenylpyrazol-3-one) increases electrophilicity due to the electron-withdrawing chlorine, enhancing interactions with nucleophilic biological targets like enzymes .

- Acetyl vs. Amino: Replacing acetyl with an amino group (4-amino-1,5-dimethyl-2-phenylpyrazol-3-one) creates a nucleophilic site for Schiff base formation, enabling applications in coordination chemistry and chemosensing .

- Schiff Base Derivatives: Schiff bases derived from 4-amino analogs (e.g., HDDP) exhibit fluorescence and metal-binding properties, making them useful in environmental and biochemical sensing .

Preparation Methods

Conventional Acetylation of Antipyrine

The most straightforward route to synthesize 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves the direct acetylation of antipyrine. Antipyrine serves as the parent compound, with its 4-position being electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, such as sulfuric acid or zinc chloride .

Procedure :

A mixture of antipyrine (10 mmol) and acetic anhydride (15 mmol) is refluxed in glacial acetic acid for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated product is filtered, washed with cold ethanol, and recrystallized from a mixture of ethanol and water (3:1 v/v). This method yields approximately 70–75% of the target compound .

Mechanistic Insight :

The reaction proceeds via Friedel-Crafts acylation, where the acyl group is introduced at the 4-position of the pyrazolone ring. The carbonyl oxygen of the acetylating agent coordinates with the Lewis acid, generating an acylium ion that reacts with the aromatic ring .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an eco-friendly alternative to conventional heating, offering reduced reaction times and improved yields. This method is particularly advantageous for avoiding side reactions and minimizing energy consumption .

Procedure :

Antipyrine (10 mmol) and acetic anhydride (15 mmol) are mixed in a microwave-safe vessel containing a catalytic amount of sulfuric acid (0.5 mL). The mixture is irradiated at 300 W for 2–3 minutes in a domestic microwave oven. After cooling, the product is isolated as described in Section 1. The microwave method achieves a higher yield of 85–90% compared to conventional heating .

Advantages :

-

Reaction time reduced from hours to minutes.

-

Enhanced purity due to uniform heating.

Synthesis via 4-Chloroacetyl Intermediate

4-(2-Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 6630-73-5) serves as a key intermediate for synthesizing the target compound. Substitution of the chloro group with an acetyl moiety is achieved through nucleophilic acyl substitution .

Procedure :

The intermediate (10 mmol) is dissolved in dry dimethylformamide (DMF), and sodium acetate (15 mmol) is added. The mixture is stirred at 80°C for 4 hours. After quenching with water, the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via column chromatography (silica gel, hexane:ethyl acetate = 4:1). This method yields 65–70% of the desired product .

Challenges :

-

Requires strict anhydrous conditions to prevent hydrolysis of the chloroacetyl group.

-

Column chromatography is necessary to remove unreacted starting material .

Multi-Step Synthesis from Phenylhydrazine and Diketones

For de novo synthesis, the pyrazole ring is constructed via the Knorr pyrazole synthesis, followed by functionalization. This approach allows flexibility in introducing substituents at specific positions .

Step 1: Formation of Pyrazolone Ring

Phenylhydrazine (10 mmol) is condensed with ethyl acetoacetate (12 mmol) in ethanol under reflux for 6 hours. The resulting 1-phenyl-3-methylpyrazol-5-one is isolated in 80% yield .

Step 2: Methylation

The intermediate is methylated using dimethyl sulfate (15 mmol) in alkaline conditions (NaOH, 10% aqueous solution) at 60°C for 3 hours, yielding 1,5-dimethyl-2-phenylpyrazol-3-one (antipyrine) in 75% yield .

Step 3: Acetylation

The final acetylation follows the procedure outlined in Section 1 or 2.

Comparison of Synthetic Methods

| Method | Reaction Time | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Conventional Acetylation | 6–8 hours | 70–75 | Reflux in acetic acid | Simple setup, low cost |

| Microwave-Assisted | 2–3 minutes | 85–90 | Microwave irradiation, 300 W | Rapid, high yield, eco-friendly |

| Chloroacetyl Intermediate | 4 hours | 65–70 | DMF, 80°C | Useful for derivatives |

| Multi-Step Synthesis | 12–15 hours | 60–65 | Sequential reflux and methylation | Flexibility in substituent introduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.